molecular formula C10H7ClF3NO3S B1310595 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride CAS No. 210691-38-6

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

Cat. No. B1310595
M. Wt: 313.68 g/mol
InChI Key: HVXAIGDGDNQFMM-UHFFFAOYSA-N
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Description

The compound "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" is not directly mentioned in the provided papers. However, the papers discuss related fluorine reagents and their use in synthesizing and modifying organic structures, which can provide insights into the chemical behavior and properties of similar compounds. For instance, trifluoromethanesulfonyl chloride is a fluorine reagent that reacts with compounds containing active hydrogen and tertiary nitrogen bases, indicating its potential in forming stable compounds with various functional groups .

Synthesis Analysis

The synthesis of fluorinated compounds, such as those mentioned in the papers, involves reactions that can introduce fluorinated one-carbon units into the molecular structure. For example, 1-trifluoromethylvinyl compounds undergo 5-endo-trig cyclizations to yield indoline derivatives, which is a reaction that could be relevant to the synthesis of the compound . Additionally, the reaction of cyclic carbinol amides with triflic anhydride provides a method to prepare alpha-trifluoromethyl-sulfonamido furans, which demonstrates the versatility of fluorine reagents in synthesizing complex fluorinated structures .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms. The papers suggest that the /sup 19/F NMR chemical shifts for trifluoromethanesulfonyl derivatives vary with structural effects, which implies that the introduction of fluorine atoms can alter the electronic environment of the molecule . This is important for understanding the molecular structure of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," as the trifluoroacetyl and sulfonyl chloride groups would impact its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of fluorine-containing compounds is highlighted in the papers. Trifluoromethanesulfonyl chloride does not act as a chlorinating reagent but rather participates in sulfonation and Lewis acid-base reactions . The cyclization reactions of 1-trifluoromethylvinyl compounds to form indoline derivatives also showcase the unique reactivity patterns that can be expected from fluorinated compounds . These insights can be extrapolated to predict the reactivity of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride" in various chemical contexts.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride," they do provide information on related compounds. The presence of fluorine atoms is known to influence properties such as acidity, lipophilicity, and thermal stability. For instance, the synthesis of alpha-trifluoromethyl-sulfonamido furans under mild conditions suggests that similar fluorinated compounds might also exhibit stability under a range of conditions . The fluorine atoms could also affect the boiling point, solubility, and reactivity of the compound .

Scientific Research Applications

Photoredox-Catalyzed Multicomponent Reactions

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is used in photoredox-catalyzed multicomponent reactions. This process involves the use of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides under mild conditions. It allows for the synthesis of various sulfonated 2,3-disubstituted indolines, which can be further transformed into functionalized indoles. This method highlights its versatility in synthesizing complex molecular structures (Pramanik et al., 2020).

Cu-Catalyzed Sulfonylation of Indolines

In another application, 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride serves in the Cu-catalyzed direct sulfonylation of indolines. This reaction exhibits broad substrate scope and good functional group tolerance, leading to the regioselective synthesis of various C-7 functionalized indoline scaffolds. A mechanistic study suggests that a sulfonyl radical might be involved in this transformation (Zhi et al., 2019).

Synthesis of N-(1,3‐Thiazol‐2‐yl) Indoline‐5‐Sulfonic Acids

This chemical is also utilized in the synthesis of indoline‐5‐sulfonic acids that are linked with a thiazole heterocycle. Some of these sulfonic acids are converted to their sulfonyl chloride forms, which are crucial intermediates in the production of indoline‐5‐sulfonamide pharmacophores (Zhang et al., 2004).

Kinetic Resolution of 2-Substituted Indolines

It is also used in the kinetic resolution of 2-substituted indolines by N-sulfonylation. This involves the use of atropisomeric organocatalysts and is critical for stereodiscrimination in the synthesis of various sulfonamide products (Murray et al., 2017).

Identification of Functional Groups

The compound plays a role in identifying functional groups in organic structures. It is used in fluorine-19 nuclear magnetic resonance spectrometry to determine organic structure and functionality, especially in stable compounds with tertiary nitrogen bases (Shue & Yen, 1982).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXAIGDGDNQFMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454813
Record name 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride

CAS RN

210691-38-6
Record name 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2,2-trifluoro-1-(indolin-1-yl)ethanone (5 g, 16 mmol) was added to neat chlorosulfonic acid at 0° C. and then the solution was allowed to warm to rt and stirred for an additional 2 hrs. Reaction mixture was slowly added to ice chips and stirred for 10 min then filtered off 4.2 g of the title compound as a dark red colored solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (13.3 mL, 200 mmol, 2.00 equiv) was added to a solution of 1-(trifluoroacetyl)indoline (1-5, 21.5 g, 99.9 mmol, 1 equiv)) in thionyl chloride (65.6 mL, 899 mmol, 9.00 equiv) precooled to 0° C. The resulting mixture was stirred for 50 minutes, then poured onto ice (approx. 3 kg). The precipitate was filtered and then dried in vacuo to afford 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (1-6) as an orange solid. 1H NMR (500 MHz, CDCl3) δ 8.42 (d, 1H, J=8.5 Hz), 8.00 (d, 1H, J=6.7 Hz), 7.92 (s, 1H), 4.43 (t, 2H, J=8.2 Hz), 3.41 (t, 2H, J=8.2 Hz).
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
65.6 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of the 1-(trifluoroacetyl)indoline (2-1, 21.5 g), neat in thionyl chloride (65.59 mL, 899.24 mmol), was cooled to 0° C. and treated with chlorosulfonic acid (13.28 mL, 199.83 mmol). The solution was stirred for 50 minutes, then poured directly into a beaker of ice (3 L). The precipitate was filtered and vacuum dried to afford 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (2-2) as an orange solid; 1H NMR (500 MHz, CDCl3) δ 8.42 (d, 1H, J=8.5 Hz), 8.00 (d, 1H, J=6.7 Hz), 7.92 (s, 1H), 4.43 (t, 2H, J=8.2 Hz), 3.41 (t, 2H, J=8.2 Hz).
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
65.59 mL
Type
reactant
Reaction Step One
Quantity
13.28 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
4
Citations
S Subramanian, VK Sharma, J Yun… - Bulletin of the Korean …, 2014 - researchgate.net
To investigate the possible isosteric replacement of imidazolidinone moiety in 4-phenyl-1-arylsulfonylimidazolidinones (2) for broad and potent anti-cancer agents, a series of 5-phenyl-…
Number of citations: 3 www.researchgate.net
S Subramanian, HS Yang, M Manickam… - Bulletin of the …, 2016 - Wiley Online Library
To explore the possibility of isosteric replacement of imidazolidinone moiety of (S)‐1‐(1‐(4‐aminobenzoyl)indolin‐5‐ylsulfonyl)‐4‐phenylimidazolidin‐2‐one (1) for the anticancer …
Number of citations: 5 onlinelibrary.wiley.com
S Subramanian, PR Boggu, J Yun… - Bulletin of the Korean …, 2020 - Wiley Online Library
Microtubules play a dynamic role during cell division. In our early studies 4‐phenyl‐1‐(1‐acylindoline‐5‐sulfonylimidazolones were thoroughly explored and found that the indoline …
Number of citations: 2 onlinelibrary.wiley.com
R Raphemot, MF Rouhier, DR Swale, E Days… - PloS one, 2014 - journals.plos.org
Vector-borne diseases such as dengue fever and malaria, which are transmitted by infected female mosquitoes, affect nearly half of the world's population. The emergence of insecticide…
Number of citations: 53 journals.plos.org

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